molecular formula C7H14O B075410 3-Methyl-5-hexen-3-ol CAS No. 1569-44-4

3-Methyl-5-hexen-3-ol

Cat. No. B075410
CAS RN: 1569-44-4
M. Wt: 114.19 g/mol
InChI Key: GBARKLJMQRUBKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5-hexen-3-ol is a compound of interest in various fields of chemistry, including synthetic organic chemistry and materials science. It is a multifaceted molecule that has been studied for its synthesis, molecular structure, chemical reactions, and both physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds, such as those derived from 5-hexen-1-ol, involves catalytic processes. For example, the Pt(II)-catalyzed annulation of 5-methyl-5-hexen-1-ols with aldehydes using PtCl2 and AgOTf has been demonstrated to produce 2,3-disubstituted tetrahydropyrans with high transstereoselectivity (Miura et al., 2008). This highlights the synthetic versatility and potential of molecules in the 5-hexen-1-ol family for creating biologically relevant structures.

Molecular Structure Analysis

The molecular structure of similar compounds, such as oligomers of 3,4-propylenedioxythiophene, reveals insights into the electronic and optical properties significant for materials science applications (Lin et al., 2011). These studies shed light on how slight modifications in molecular structure can significantly impact a molecule's properties and applications.

Chemical Reactions and Properties

Chemical reactions involving 3-Methyl-5-hexen-3-ol derivatives can lead to various products, depending on the conditions. For instance, the photoisomerization of 5-hexen-2-one, a related molecule, has been studied, indicating the stability of such compounds under specific light and temperature conditions (Srinivasan, 1960). This type of reaction is critical for understanding the chemical behavior of unsaturated compounds under environmental conditions.

Physical Properties Analysis

The physical properties of compounds similar to 3-Methyl-5-hexen-3-ol, such as their phase behavior and stability, are crucial for their application in different fields. For example, the study of alternating copolymerization of ethylene and 5-hexen-1-ol provides insights into the physical properties of the resulting polymers, which could be analogous to understanding the properties of 3-Methyl-5-hexen-3-ol derivatives (Hagihara et al., 2001).

Chemical Properties Analysis

The chemical properties of 3-Methyl-5-hexen-3-ol can be inferred from studies on related molecules, showcasing the reactivity and potential transformations. The reactions of 5,5,5-trichloro-3-penten-2-one with nucleophiles, for instance, reveal the intricacies of allylic rearrangement and the potential for creating complex molecules from simpler precursors (Takeda et al., 1972). These studies are indicative of the chemical reactivity and potential applications of 3-Methyl-5-hexen-3-ol in synthesis.

Scientific Research Applications

  • Allylic Rearrangement Reactions : A study by A. Takeda, S. Tsuboi, T. Moriwake, E. Hirata (1972) explored the reactions of 5,5,5-trichloro-3-penten-2-one with various nucleophiles. They discovered that Grignard reagents primarily attacked the carbonyl carbon, yielding tertiary alcohols. The reaction sequence led to the formation of compounds like 6,6,6-trichloro-3-methyl-4-hexen-3-ol and its rearrangement to 4,6,6-trichloro-3-methyl-5-hexen-3-ol.

  • Study of Reactions with Ions : The work by A. Troiani, F. Gasparrini, F. Grandinetti, M. Speranza (1997) investigated the acid-catalyzed racemization and regioisomerization of (S)-trans-4-hexen-3-ol in gaseous environments. This study contributes to understanding the behavior of similar molecules in various chemical environments.

  • Catalytic Reactions : Research by Katsukiyo Miura, M. Horiike, G. Inoue, J. Ichikawa, A. Hosomi (2008) detailed the PtCl2-catalyzed annulation of 5-methyl-5-hexen-1-ols with aldehydes, a process crucial in organic synthesis for constructing substituted cyclic ethers, a framework in biologically active molecules.

  • Copolymerization Studies : The copolymerization of ethylene and 5-hexen-1-ol using specific catalysts was examined by H. Hagihara, M. Murata, T. Uozumi (2001). They demonstrated that the 5-hexen-1-ol unit in the copolymer could be increased, contributing to the development of new polymeric materials with varied properties.

  • Ion/Molecule Reaction Studies : A study by F. Dhooghe, C. Amelynck, J. Rimetz-Planchon, N. Schoon, F. Vanhaecke (2009) focused on the validation of a flowing afterglow selected ion flow tube instrument. This study assists in understanding the reactions of unsaturated biogenic alcohols, including compounds similar to 3-Methyl-5-hexen-3-ol, with various reactant ions.

  • Environmental Impact Studies : The environmental impact of compounds like 3-Methyl-5-hexen-3-ol was evaluated in a study by E. Jiménez, B. Lanza, M. Antiñolo, J. Albaladejo (2009). They assessed the removal processes of such compounds, considering reactions with hydroxyl radicals and photolysis, crucial for understanding their behavior in the atmosphere.

Safety And Hazards

3-Methyl-5-hexen-3-ol is a flammable liquid and vapor . It’s recommended to keep it away from heat, hot surfaces, sparks, open flames, and other ignition sources . In case of skin contact, it’s advised to take off immediately all contaminated clothing and rinse skin with water or shower .

properties

IUPAC Name

3-methylhex-5-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-4-6-7(3,8)5-2/h4,8H,1,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBARKLJMQRUBKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00935560
Record name 3-Methylhex-5-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00935560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-hexen-3-ol

CAS RN

1569-44-4
Record name 3-Methyl-5-hexen-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1569-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hexen-3-ol, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001569444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylhex-5-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00935560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-5-hexen-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-5-hexen-3-ol
Reactant of Route 2
Reactant of Route 2
3-Methyl-5-hexen-3-ol
Reactant of Route 3
Reactant of Route 3
3-Methyl-5-hexen-3-ol
Reactant of Route 4
Reactant of Route 4
3-Methyl-5-hexen-3-ol
Reactant of Route 5
Reactant of Route 5
3-Methyl-5-hexen-3-ol
Reactant of Route 6
Reactant of Route 6
3-Methyl-5-hexen-3-ol

Citations

For This Compound
26
Citations
A Takeda, S Tsuboi, T Moriwake… - Bulletin of the Chemical …, 1972 - journal.csj.jp
… mmHg) to afford 4,6,6-trichloro-3-methyl-5-hexen-3-ol (8a), which was in turn converted into 6,… The stereoselective synthesis of dlerythro-4,6,6-trichloro-3-methyl-5-hexen-3-ol (8a-I) was …
Number of citations: 15 www.journal.csj.jp
PK Jadhav, KS Bhat, PT Perumal… - The Journal of Organic …, 1986 - ACS Publications
… worked up as described in the experiment for 3-methyl-5-hexen-3-ol to furnish 9c (5.1 g, 63… worked up as described in the experiment for 3methyl-5-hexen-3-ol to provide 9d(4.18 g, 76…
Number of citations: 472 pubs.acs.org
H Yu, Y Zhang, Y Li, Z Lu, X Li - Arthropod-Plant Interactions, 2018 - Springer
… Six compounds significantly increased in plants induced with 10 mM MeJA compared with CK-MeJA: 3-methyl-5-hexen-3-ol, 2,4-dimethyl-3-hexanone, 3-methyl-2-butenoic acid …
Number of citations: 11 link.springer.com
HR HENZE, BB ALLEN, WB LESLIE - The Journal of Organic …, 1942 - ACS Publications
However, in 1928, Gilman and McGlumphy (4) not only brought about the initial synthesis of allylmagnesium bromide, but also outlined a method for its preparation whereby a yield of …
Number of citations: 35 pubs.acs.org
D Marton, D Stivanello, G Tagliavini - The Journal of Organic …, 1996 - ACS Publications
… Both diastereomeric pairs were present: (threo,erythro)-3,5-dimethyl-1-hexen-4-ol as major product together with a small amount of (trans,cis)-3-methyl-5-hexen-3-ol. Indeed, the …
Number of citations: 75 pubs.acs.org
TJ Korstanje, E Folkertsma, M Lutz… - European Journal of …, 2013 - Wiley Online Library
… Remarkably, the tertiary homoallylic alcohol 3-methyl-5-hexen-3-ol (entry 5) does not react with the molybdenum catalyst until 150 C, whereas with both Re 2 O 7 and H 2 SO 4 , the …
TJ Korstanje, EF de Waard, JTBH Jastrzebski… - ACS …, 2012 - ACS Publications
… In the case of the tertiary homoallylic alcohol 3-methyl-5-hexen-3-ol, the result is the opposite, with H 2 SO 4 being the more active catalyst but Re 2 O 7 giving the higher product yield (…
Number of citations: 55 pubs.acs.org
DP Schwartz - Analytical biochemistry, 1970 - Elsevier
A colorimetric procedure is described for the quantitative determination of monohydric alcohols at the micromole level. The method is based on the acylation of the hydroxyl group with …
Number of citations: 13 www.sciencedirect.com
CHB Lopez - 2002 - search.proquest.com
Chiral B-allyl-10-trimethylsilyl-9-borabicyclo [3.3. 2] decane 71 was synthesized in enantiomerically pure form in three steps as a new, highly efficient reagent for the asymmetric …
Number of citations: 0 search.proquest.com
GC Fischer, RH Turakhia… - The Journal of Organic …, 1985 - ACS Publications
… The required 6,6-dimethoxy-l-mercapto-4-methyl-2,4hexanediol, 9a, was prepared in good yield from 1,1-dimethoxy-3-methyl-5-hexen-3-ol, 10a, by epoxidizing the alkene with -CPBA …
Number of citations: 24 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.